2-adamantyl[3-(dimethylamino)phenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-adamantyl[3-(dimethylamino)phenyl]amine, also known as Memantine, is a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. It is a synthetic compound that was first synthesized in the late 1960s and was later approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease. Memantine has been shown to have a wide range of applications in scientific research, including the study of neurological disorders, drug addiction, and pain management.
Wirkmechanismus
2-adamantyl[3-(dimethylamino)phenyl]amine works by binding to the NMDA receptor and blocking the action of the neurotransmitter glutamate. This prevents the overstimulation of the receptor, which can lead to neuronal damage and cell death. 2-adamantyl[3-(dimethylamino)phenyl]amine has been shown to be a non-competitive antagonist of the receptor, which means that it does not compete with glutamate for binding sites on the receptor. Instead, it binds to a separate site on the receptor, which allows it to selectively block the receptor without interfering with normal neurotransmission.
Biochemical and Physiological Effects:
2-adamantyl[3-(dimethylamino)phenyl]amine has been shown to have a number of biochemical and physiological effects, including the reduction of glutamate-induced excitotoxicity, the prevention of neuronal damage, and the improvement of cognitive function in patients with Alzheimer's disease. In addition, 2-adamantyl[3-(dimethylamino)phenyl]amine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-adamantyl[3-(dimethylamino)phenyl]amine for use in laboratory experiments is its specificity for the NMDA receptor. This allows researchers to selectively block the receptor without interfering with other neurotransmitter systems. However, 2-adamantyl[3-(dimethylamino)phenyl]amine has a relatively low affinity for the receptor, which means that high concentrations are required to achieve a significant effect. In addition, 2-adamantyl[3-(dimethylamino)phenyl]amine has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-adamantyl[3-(dimethylamino)phenyl]amine, including the development of more potent and selective NMDA receptor antagonists, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its neuroprotective effects in other pathological conditions. In addition, there is ongoing research on the mechanisms underlying the neuroprotective effects of 2-adamantyl[3-(dimethylamino)phenyl]amine, which may lead to the development of new therapeutic strategies for the prevention of neuronal damage and cell death.
Synthesemethoden
2-adamantyl[3-(dimethylamino)phenyl]amine is synthesized through a multi-step process that involves the reaction of adamantane with 3-dimethylaminophenylacetonitrile. The resulting intermediate is then reduced to the final product using hydrogen gas and a palladium catalyst. The synthesis of 2-adamantyl[3-(dimethylamino)phenyl]amine is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
2-adamantyl[3-(dimethylamino)phenyl]amine has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been investigated for its potential use in the treatment of drug addiction and chronic pain. In addition, 2-adamantyl[3-(dimethylamino)phenyl]amine has been shown to have neuroprotective effects, making it a promising candidate for the prevention of neuronal damage caused by various pathological conditions.
Eigenschaften
IUPAC Name |
1-N-(2-adamantyl)-3-N,3-N-dimethylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-20(2)17-5-3-4-16(11-17)19-18-14-7-12-6-13(9-14)10-15(18)8-12/h3-5,11-15,18-19H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDDZLAPAWZFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.